Cas no 2137745-69-6 (3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride)

3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride structure
2137745-69-6 structure
商品名:3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride
CAS番号:2137745-69-6
MF:C10H12ClFO3S
メガワット:266.716884613037
CID:6587197
PubChem ID:165461720

3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-728756
    • 2137745-69-6
    • 3-chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride
    • 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride
    • インチ: 1S/C10H12ClFO3S/c1-7(2)6-15-10-4-3-8(5-9(10)11)16(12,13)14/h3-5,7H,6H2,1-2H3
    • InChIKey: OEKUAWUOKAXATL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1OCC(C)C)S(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 266.0179713g/mol
  • どういたいしつりょう: 266.0179713g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 51.8Ų

3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-728756-1.0g
3-chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride
2137745-69-6
1g
$0.0 2023-06-06

3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride 関連文献

3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluorideに関する追加情報

Introduction to 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride (CAS No. 2137745-69-6)

3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile chemical properties and potential applications. This compound, identified by the CAS number 2137745-69-6, belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in synthetic chemistry. The presence of both chloro and fluoro substituents, along with an isobutoxy group, makes this molecule a valuable intermediate in the synthesis of more complex molecules.

The structure of 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride features a benzene ring substituted at the 3-position with a chlorine atom and at the 4-position with a 2-methylpropoxy group. The 1-sulfonyl fluoride moiety introduces a highly reactive fluorine atom, which can participate in various chemical transformations, including nucleophilic substitution reactions. This reactivity makes the compound particularly useful in the development of pharmaceuticals, where fluorine atoms are often incorporated to enhance metabolic stability and bioavailability.

In recent years, there has been a growing interest in sulfonyl fluorides due to their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The compound’s ability to undergo facile functionalization allows chemists to modify its structure in multiple ways, enabling the creation of a wide range of derivatives with tailored properties. For instance, the sulfonyl fluoride group can be hydrolyzed to form a sulfonic acid, or it can be displaced by other nucleophiles to introduce different functional groups.

One of the most compelling aspects of 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride is its potential application in medicinal chemistry. Researchers have explored its use as a building block for the synthesis of novel therapeutic agents. For example, sulfonyl fluorides have been employed in the development of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The electron-withdrawing nature of the sulfonyl group and the electron-donating isobutoxy group can influence the electronic properties of adjacent functional groups, making this compound a valuable tool for designing molecules with specific biological activities.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for herbicides and pesticides. Sulfonyl fluorides can be transformed into sulfonamides, which are well-known for their herbicidal properties. By incorporating 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride into synthetic pathways, researchers can develop new compounds that offer improved efficacy and environmental safety.

From a synthetic chemistry perspective, 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride serves as an excellent starting material for exploring new reaction pathways. Its reactivity allows for the construction of complex molecular architectures through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. The presence of both chloro and fluoro groups provides multiple handles for further functionalization, making it a versatile platform for synthetic exploration.

The latest research highlights several innovative applications of this compound. For instance, studies have demonstrated its utility in the synthesis of fluorinated heterocycles, which are increasingly recognized for their pharmacological significance. Fluorinated heterocycles exhibit enhanced binding affinity and metabolic stability, making them attractive candidates for drug development. By leveraging 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride, researchers can access novel scaffolds with improved pharmacokinetic profiles.

In addition to its role in pharmaceuticals and agrochemicals, 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride has found applications in materials science. Sulfonyl fluorides can be incorporated into polymers to enhance their thermal stability and chemical resistance. The unique electronic properties of these compounds make them suitable for use in organic electronics, where they can serve as electron-withdrawing units or precursors for more complex functional materials.

The industrial production of 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride requires careful optimization to ensure high yields and purity. Advances in catalytic methods have enabled more efficient synthesis routes, reducing waste and improving scalability. These developments align with global trends toward green chemistry principles, emphasizing sustainability and environmental responsibility.

The future prospects for 3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride are promising, with ongoing research exploring its potential in emerging fields such as biologics and gene therapy. The ability to modify its structure through various chemical transformations makes it a valuable asset for researchers seeking to develop innovative solutions to complex scientific challenges.

In conclusion,3-Chloro-4-(2-methylpropoxy)benzene-1-sulfonyl fluoride (CAS No. 2137745-69-6) is a multifaceted compound with significant applications across multiple industries. Its versatility as a synthetic intermediate positions it as a key player in pharmaceutical development, agrochemical innovation, materials science, and beyond. As research continues to uncover new uses for this compound,its importance is likely to grow,driving further advancements in science and technology.

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